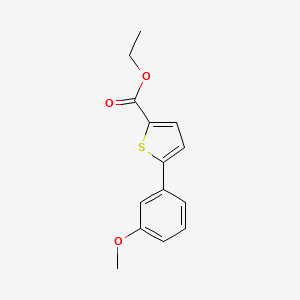
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate typically involves the condensation of 3-methoxybenzaldehyde with ethyl thioglycolate in the presence of a base, followed by cyclization to form the thiophene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anti-inflammatory applications, it may modulate the activity of inflammatory mediators or signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the thiophene derivative .
Comparación Con Compuestos Similares
Ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
ethyl 5-(3-methoxyphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(15)13-8-7-12(18-13)10-5-4-6-11(9-10)16-2/h4-9H,3H2,1-2H3 |
Clave InChI |
QXCJLUKHUUWXEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


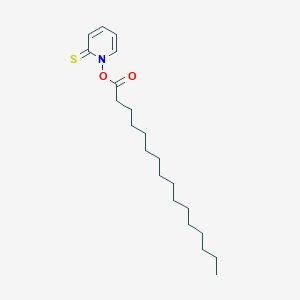

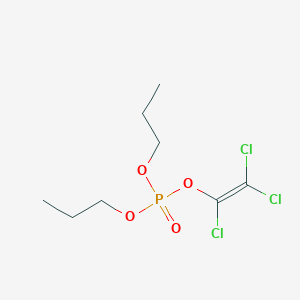
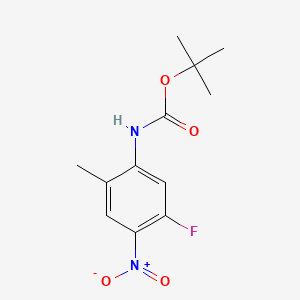
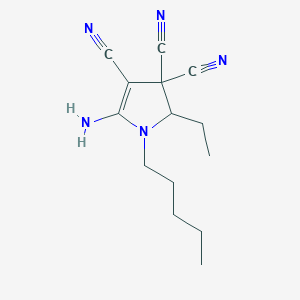

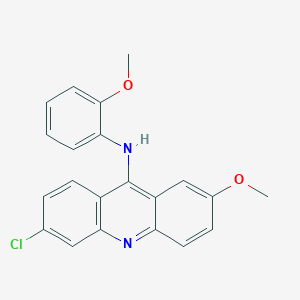
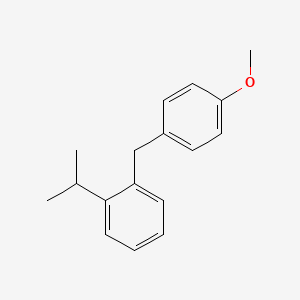
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)

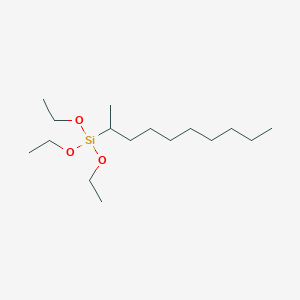
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
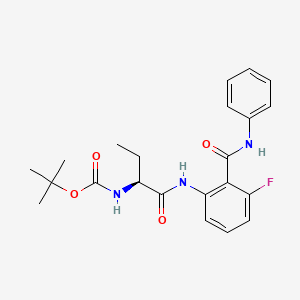
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
